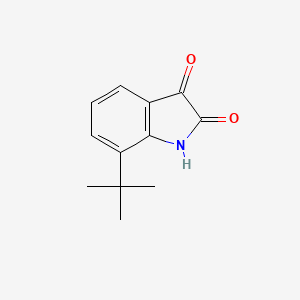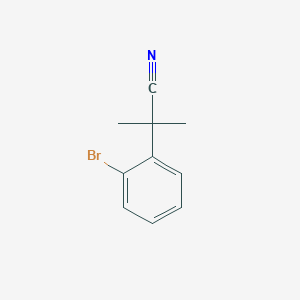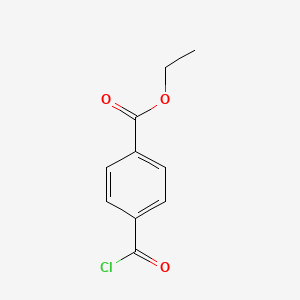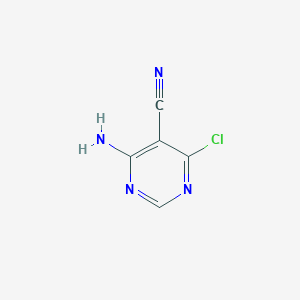
4-苄基吗啉-3-酮
概述
描述
4-Benzylmorpholin-3-one (4-BMO) is a chemical compound belonging to the morpholine family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 181.24 g/mol. 4-BMO has a wide range of applications in the field of organic chemistry, including its use as a reagent in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals and other compounds. In recent years, 4-BMO has been studied for its potential therapeutic applications in the treatment of various diseases.
科学研究应用
1. 化学受体拮抗剂
4-苄基吗啉-3-酮衍生物已被探索作为潜在的CCR3化学受体拮抗剂。这些化合物显示出在治疗哮喘、过敏性鼻炎和其他炎症性疾病方面的潜力。一个具体的例子包括在10-100 pM范围内具有亲和力的化合物正在为这些应用(Expert Opinion on Therapeutic Patents, 2004)开发。
2. 生物活性分子的合成
1,4-苯并噁嗪-3-酮,与4-苄基吗啉-3-酮在结构上相似,是生物活性分子的一部分。已经开发了用于这种骨架的催化不对称合成方法,扩大了它在药物发现中的应用(Chemical communications, 2018)。
3. 替代底物抑制剂
类似于4-苄基吗啉-3-酮的3-苄基-4-溴甲氧乙烷-2-酮衍生物正在研究作为α-胰蛋白酶等酶的快速作用替代底物抑制剂。这项研究为酶抑制和潜在的治疗应用提供了见解(Bioorganic & Medicinal Chemistry Letters, 1995)。
4. 制药中间体合成
类似于(4-苄基吗啉-2-(S)-基)-(四氢吡喃-4-基)甲酮甲磺酸盐的化合物,是制药合成中关键的中间体,已通过商业合成生产。这突显了4-苄基吗啉-3-酮衍生物在新药开发中的作用(Organic Process Research & Development, 2009)。
5. 抗真菌、抗氧化和抗癌活性
与4-苄基吗啉-3-酮相关的3-苄基亚甲基色苷-4-酮类似物的研究显示出显著的抗真菌、抗氧化和抗癌活性。这为这些化合物在这些特定应用的药物开发中开辟了途径(Drug Development and Industrial Pharmacy, 2021)。
作用机制
生化分析
Biochemical Properties
4-Benzylmorpholin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoacylglycerol lipase (MAGL), a key enzyme in regulating endocannabinoid signaling . The interaction between 4-Benzylmorpholin-3-one and MAGL involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can modulate the levels of endocannabinoids, thereby influencing various physiological processes.
Cellular Effects
4-Benzylmorpholin-3-one exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and pain perception by inhibiting MAGL . Additionally, 4-Benzylmorpholin-3-one can affect gene expression by altering the transcriptional activity of certain genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of 4-Benzylmorpholin-3-one involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of MAGL, inhibiting its activity and thereby modulating the levels of endocannabinoids . This inhibition can lead to downstream effects on various signaling pathways and physiological processes. Additionally, 4-Benzylmorpholin-3-one may interact with other enzymes and proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzylmorpholin-3-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Benzylmorpholin-3-one is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental setup and conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Benzylmorpholin-3-one can lead to sustained inhibition of MAGL activity and associated physiological effects.
Dosage Effects in Animal Models
The effects of 4-Benzylmorpholin-3-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit MAGL activity without causing significant adverse effects . At higher doses, 4-Benzylmorpholin-3-one may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of MAGL activity.
Metabolic Pathways
4-Benzylmorpholin-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, its inhibition of MAGL can affect the levels of endocannabinoids, which play a crucial role in metabolic processes. Additionally, 4-Benzylmorpholin-3-one may interact with other metabolic enzymes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Benzylmorpholin-3-one within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 4-Benzylmorpholin-3-one can bind to specific proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-Benzylmorpholin-3-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Benzylmorpholin-3-one may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The precise localization of the compound can influence its interactions with biomolecules and its overall activity.
属性
IUPAC Name |
4-benzylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJALSKRUHGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485244 | |
| Record name | 4-Benzylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61636-32-6 | |
| Record name | 4-Benzylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


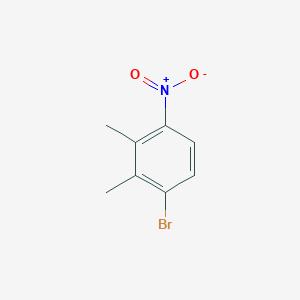

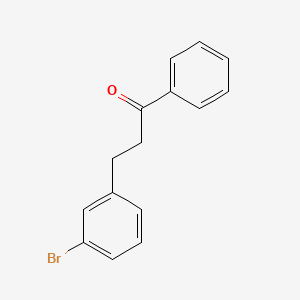
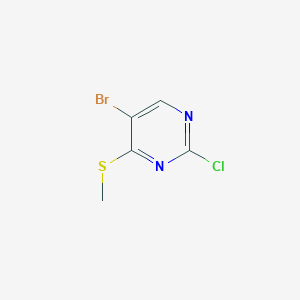
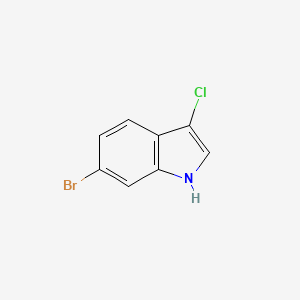
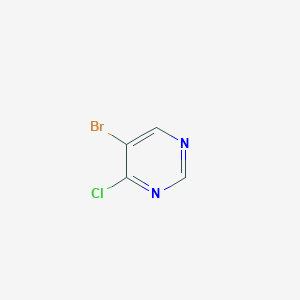
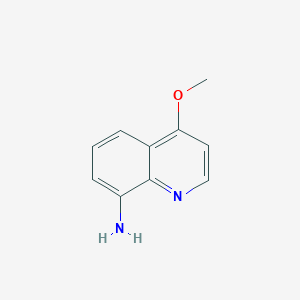
![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)
